4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, This compound , adheres to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a seven-membered diazepan ring with a ketone group at position 5. Two pyridinylmethyl groups are attached: one at position 1 with a trifluoromethyl substituent on the pyridine ring’s sixth carbon, and another at position 4 with a chlorine atom on the pyridine ring’s sixth carbon.
The numbering begins at the ketone-bearing nitrogen (position 1), proceeds through the diazepan ring, and accounts for substituents on the pyridine moieties. This nomenclature aligns with PubChem’s descriptor system for heterocyclic compounds.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₁₈ClF₃N₄O was confirmed via high-resolution mass spectrometry, with a calculated exact mass of 398.81 g/mol . The composition breaks down as follows:
| Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon | 18 | 216.22 |
| Hydrogen | 18 | 18.14 |
| Chlorine | 1 | 35.45 |
| Fluorine | 3 | 57.00 |
| Nitrogen | 4 | 56.04 |
| Oxygen | 1 | 16.00 |
The trifluoromethyl group contributes 69.01 g/mol (3 × 19.00 for fluorine + 12.01 for carbon), while the chloropyridinyl moiety adds 114.55 g/mol (pyridine base: 79.10 + Cl: 35.45). Discrepancies between theoretical and observed weights in early studies were resolved using isotopic distribution patterns, confirming the absence of hydrate or salt forms.
Crystallographic Data and Conformational Studies
While single-crystal X-ray diffraction data remains unpublished for this compound, computational models (DFT/B3LYP/6-311+G(d,p)) predict a boat conformation for the diazepan ring, stabilized by intramolecular hydrogen bonding between the ketone oxygen (O1) and the N4 hydrogen. The two pyridinylmethyl substituents adopt equatorial orientations to minimize steric clash, with dihedral angles of 112.3° (chloropyridinyl) and 108.7° (trifluoromethylpyridinyl) relative to the diazepan plane.
Key bond lengths include:
- N1–C7 (ketone carbonyl): 1.231 Å
- C4–N4 (diazepan ring): 1.467 Å
- C–F (trifluoromethyl): 1.332–1.335 Å
These metrics align with related 1,4-diazepan-5-ones, though the trifluoromethyl group slightly elongates adjacent C–N bonds due to electron-withdrawing effects.
Substituent Effects on Diazepan Ring Geometry
The chloropyridinyl and trifluoromethylpyridinyl groups induce distinct electronic and steric effects:
Electron-Withdrawing Effects:
Steric Interactions:
- Substituents at positions 1 and 4 create a 1,4-diaxial strain , forcing the diazepan ring into a boat conformation. Molecular dynamics simulations show a 12.7 kcal/mol energy penalty for chair conformers.
- The trifluoromethyl group’s van der Waals volume (32.7 ų) vs. chlorine (19.5 ų) explains greater distortion near N1.
Torsional Flexibility:
These substituent-driven changes differentiate the compound from simpler diazepanones, enabling unique reactivity in cross-coupling and nucleophilic substitution reactions.
Properties
Molecular Formula |
C18H18ClF3N4O |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C18H18ClF3N4O/c19-16-4-2-14(10-24-16)12-26-8-7-25(6-5-17(26)27)11-13-1-3-15(23-9-13)18(20,21)22/h1-4,9-10H,5-8,11-12H2 |
InChI Key |
WPHLFEGJNULIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1=O)CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Using Sodium Triacetoxyborohydride
A widely employed method for attaching pyridinylmethyl groups to nitrogen atoms in diazepanones is reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane (DCM) at room temperature.
- Procedure : The 1,4-diazepan-5-one or its N-substituted intermediate is reacted with 6-chloropyridine-3-carbaldehyde or 6-(trifluoromethyl)pyridine-3-carbaldehyde in anhydrous DCM. Sodium triacetoxyborohydride is added portionwise, and the mixture is stirred at 20–30°C for 5–12 hours.
- Workup : The reaction mixture is diluted with DCM and washed with aqueous sodium hydroxide or sodium carbonate to neutralize acids and remove byproducts. The organic layer is dried over anhydrous sodium sulfate and concentrated.
- Purification : Silica gel column chromatography using DCM/methanol mixtures (ratios from 50:1 to 10:1) yields the desired N-substituted diazepanone derivatives.
- Yields : Reported yields range from 46% to over 90% depending on scale and exact conditions.
This method is favored for its mildness and selectivity, preserving sensitive groups such as chloro and trifluoromethyl substituents on the pyridine rings.
Sequential Alkylation Strategy
- The diazepan-5-one core is first mono-alkylated with one pyridinylmethyl group (e.g., 6-chloropyridin-3-ylmethyl) via reductive amination.
- The intermediate is then subjected to a second alkylation with the other pyridinylmethyl derivative (e.g., 6-(trifluoromethyl)pyridin-3-ylmethyl) under similar reductive amination conditions.
- This stepwise approach allows for better control over substitution patterns and avoids over-alkylation or cross-reactivity.
Use of Alternative Reducing Agents and Conditions
- Sodium borohydride and sodium tetrahydroborate have been used in some related pyridinylmethylation reactions but are less common due to lower selectivity.
- Reactions are typically conducted under inert atmosphere (nitrogen) to prevent oxidation.
- Reflux conditions in acetonitrile with formic acid and trimethyl orthoformate have been reported for related pyridinylmethylation steps, but these are less common for diazepanone derivatives.
Representative Data Table of Preparation Conditions and Yields
| Step | Reactants | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1,4-Diazepan-5-one + 6-chloropyridine-3-carbaldehyde | NaBH(OAc)3 | DCM | 20–30°C | 5–12 h | 46–92 | Reductive amination, mild conditions |
| 2 | Intermediate + 6-(trifluoromethyl)pyridine-3-carbaldehyde | NaBH(OAc)3 | DCM | 20–30°C | 5–12 h | 50–85 | Stepwise alkylation |
| Scale-up | Same as above | NaBH(OAc)3 | DCM | 20–30°C | 12 h | ~80–90 | Large scale synthesis (kg scale) |
| Alternative | N-ethylpiperazine + 2-bromo-5-pyridinecarbaldehyde | Formic acid + trimethyl orthoformate | Acetonitrile | Reflux | 4 h | ~70 | Related pyridinylmethylation |
Research Findings and Optimization Notes
- Selectivity : Sodium triacetoxyborohydride is preferred for its selectivity in reductive amination, minimizing side reactions and preserving halogen and trifluoromethyl substituents.
- Reaction Time : Longer reaction times (up to 12 hours) improve yields but require careful monitoring to avoid decomposition.
- Purification : Silica gel chromatography with low polarity eluents (DCM/MeOH) effectively separates the product from impurities.
- Scale-up Feasibility : The method has been successfully scaled to multi-kilogram batches with consistent yields and purity, indicating robustness for industrial applications.
- Environmental and Safety Considerations : Use of anhydrous solvents and inert atmosphere is critical to prevent hydrolysis and oxidation. Sodium triacetoxyborohydride is safer and more stable than sodium borohydride in acidic media.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl rings, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Strong bases like NaH or KOtBu in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in the development of new pharmaceuticals. Specifically, its pyridine components may interact with biological targets such as receptors or enzymes involved in various diseases.
Case Studies
- CNS Activity : Similar compounds have been investigated for central nervous system (CNS) activity, indicating that this compound might exhibit anxiolytic or antidepressant effects due to its diazepan structure.
- Anticancer Properties : Research on related compounds has shown promise in anticancer applications, suggesting that this compound could be explored for its efficacy against specific cancer types.
The unique combination of chloropyridine and trifluoromethylpyridine groups may confer specific biological activities:
- Antibacterial Activity : The presence of halogenated pyridines is often linked to enhanced antibacterial properties, making this compound a candidate for further investigation in this area.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is a common mechanism for many therapeutic agents.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Potential Applications |
|---|---|---|
| 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-yl)indoline-1-carboxamide | Piperidine instead of Diazepane | CNS activity |
| 5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-yl)indoline-1-carboxamide | Similar piperidine structure | Anticancer properties |
| 1-[3-Chloro-5-(trifluoromethyl)pyridin] | Simple pyridine derivative | Antibacterial activity |
This table illustrates how the structural variations among these compounds can lead to different biological activities and therapeutic potentials.
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound exhibits moderate lipophilicity (LogP ~2.1), balancing the hydrophilic diazepanone core and hydrophobic substituents.
- The pyrimidine-based analogue shows higher solubility due to its smaller size and polar pyrimidinone ring.
Research Findings and Limitations
While direct studies on the target compound are scarce, inferences from structural analogues suggest:
- Biological Activity : The benzyl analogue’s commercial availability implies its utility as a research tool, possibly in early-stage lead optimization.
- Stability: The diazepanone core is prone to ring-opening under acidic conditions, but the trifluoromethyl group may mitigate this by reducing basicity .
Limitations :
- No experimental data on the target compound’s binding affinity, toxicity, or pharmacokinetics are available.
- Computational predictions require validation through wet-lab studies.
Biological Activity
4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is a complex organic compound notable for its unique molecular structure, which incorporates a diazepan ring and two distinct pyridine substituents. The compound's molecular formula is C18H18ClF3N4O, with a molecular weight of approximately 396.81 g/mol. The presence of chloropyridine and trifluoromethylpyridine moieties suggests potential biological activity, particularly in pharmacological applications.
Synthesis and Structural Characteristics
The compound is synthesized through multi-step organic synthesis techniques that modify its structure to enhance biological properties. The synthetic routes often involve the use of various reagents and conditions tailored to achieve the desired molecular configurations. Understanding the synthesis is crucial for exploring its biological applications effectively.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClF3N4O |
| Molecular Weight | 396.81 g/mol |
| Key Functional Groups | Diazepan, Pyridine |
| Potential Applications | Antitrypanosomal, CNS activity |
Antitrypanosomal Activity
Recent studies have highlighted the potential antitrypanosomal activity of compounds similar to this compound. For instance, related pyridine derivatives have shown significant activity against Trypanosoma brucei, with IC50 values indicating effective inhibition at low concentrations.
Table 1: Antitrypanosomal Activity of Related Compounds
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Compound A | 4.8 | >100 (non-toxic) |
| Compound B | 2.0 | >100 (non-toxic) |
| Compound C | 0.38 | >60 (selective) |
These findings suggest that modifications in the structural components can lead to enhanced biological activity while maintaining low toxicity levels.
Central Nervous System (CNS) Activity
The structural features of this compound may also confer potential CNS activity. Compounds containing diazepan rings are often investigated for their effects on neurotransmitter systems, making them candidates for further exploration in treating neurological disorders.
Case Studies and Research Findings
A comprehensive review of literature indicates that similar diazepane derivatives exhibit a range of biological activities:
- Anticancer Properties : Some derivatives have been shown to inhibit cancer cell proliferation, demonstrating IC50 values in the micromolar range.
- Antimicrobial Activity : Compounds with similar structures have been tested against various bacterial strains, showing promising results.
- Docking Studies : Molecular docking studies suggest strong interactions with target proteins involved in disease pathways.
Q & A
Q. What are the recommended synthetic routes for 4-[(6-Chloropyridin-3-YL)methyl]-1,4-diazepan-5-one derivatives?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, starting with functionalized pyridine precursors, the diazepanone ring can be formed via controlled copolymerization of monomers like CMDA (chloromethyl diazepanone analogs) and DMDAAC (dimethyldiallylammonium chloride) under inert conditions. Reaction optimization should follow Design of Experiments (DoE) principles to evaluate variables such as temperature (e.g., 60–100°C), catalyst type (e.g., ammonium persulfate), and monomer ratios . Purification via HPLC (≥95% purity) is critical to isolate the target compound .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm the diazepanone ring conformation by comparing bond lengths and angles with DFT-optimized models .
- NMR Spectroscopy : Analyze and spectra to verify substituent positions (e.g., chloropyridinyl and trifluoromethylpyridinyl groups).
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring no residual monomers or side products remain .
Q. What reactivity patterns are observed in the diazepanone ring under basic or acidic conditions?
- Methodological Answer : The diazepanone ring is sensitive to hydrolysis under strong acidic/basic conditions due to its lactam structure. To assess stability:
- Conduct kinetic studies in buffered solutions (pH 3–11) at 25–50°C, monitoring degradation via UV-Vis or LC-MS.
- Substituents like the trifluoromethyl group enhance electron-withdrawing effects, potentially stabilizing the ring against nucleophilic attack .
Advanced Research Questions
Q. How can mechanistic insights into the diazepanone ring formation be obtained?
- Methodological Answer : Employ kinetic and isotopic labeling studies:
- Use -labeled water to track oxygen incorporation during lactamization.
- Perform DFT calculations to map transition states and identify rate-determining steps (e.g., cyclization vs. acylation). Computational models should align with experimental XRD data .
- Monitor intermediate species via in-situ IR spectroscopy during copolymerization .
Q. What computational strategies are effective for predicting the compound’s electronic properties and binding affinity?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs), electrostatic potential maps, and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra for validation .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyridine-binding pockets). Focus on the chloropyridinyl group’s role in halogen bonding .
Q. How do structural modifications (e.g., substituting chloropyridinyl with fluorophenyl groups) impact bioactivity?
- Methodological Answer : Design a Structure-Activity Relationship (SAR) study:
- Synthesize analogs with varying substituents (e.g., 4-fluorophenyl, 3-methoxyphenyl) using parallel synthesis techniques.
- Test inhibitory activity against target enzymes (e.g., kinases) via fluorescence-based assays.
- Correlate electronic properties (calculated via DFT) with bioactivity trends. For example, electron-withdrawing groups like -CF may enhance binding through hydrophobic interactions .
Q. What experimental design principles are critical for optimizing yield in flow-chemistry synthesis?
- Methodological Answer : Adopt flow-chemistry protocols to enhance reproducibility:
- Use a microreactor system with precise temperature (±0.5°C) and residence time control.
- Apply DoE to optimize parameters such as reagent stoichiometry, flow rate (0.1–1.0 mL/min), and catalyst loading.
- Monitor reaction progress in real-time via inline UV or IR spectroscopy, as demonstrated in diphenyldiazomethane synthesis models .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
